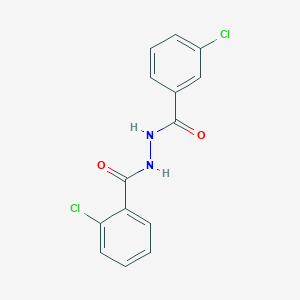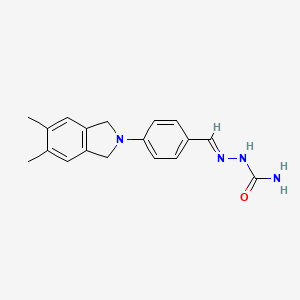![molecular formula C19H22ClN5O B5506667 4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)
4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of substances that combine elements of pyrimidine, piperazine, and pyrrolidine moieties. These components are known for their versatility in chemical reactions and significance in medicinal chemistry, contributing to a broad spectrum of biological activities. The synthesis and study of such compounds are driven by their potential applications in pharmaceuticals, including as intermediates in the production of drugs targeting various receptors and enzymatic pathways.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep chemical reactions starting with basic building blocks like pyrimidines, piperazines, and pyrrolidines. For instance, Mattioda et al. (1975) described the synthesis of a series of 4-piperazinopyrimidines, indicating a general approach that may be applicable to our compound of interest (Mattioda et al., 1975). The process often involves nucleophilic substitution reactions, ring closures, and the selective introduction of functional groups to achieve the desired structure.
Molecular Structure Analysis
Structural studies, such as those conducted by Pisklak et al. (2008), provide insights into the arrangement of atoms within similar compounds, highlighting the planarity of the pyrimidine ring and the spatial orientation of substituents (Pisklak et al., 2008). These studies are crucial for understanding the molecular interactions that underpin the biological activity of the compounds.
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of the piperazine and pyrrolidinyl groups. Research by Makarov et al. (1994) on N,N′-bis derivatives of piperazine demonstrates the potential for nucleophilic substitution reactions, which can be tailored to modify the compound for specific applications (Makarov et al., 1994).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical application and formulation of these compounds. Studies on related compounds, such as the investigation into the crystal structure of pyrido[1,2-c]pyrimidine derivatives by Pisklak et al. (2008), provide valuable information for predicting the behavior of our compound of interest in various environments (Pisklak et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are key to understanding the compound's potential uses and handling requirements. For instance, the work by Sharma et al. (2012) on the metabolism of a dipeptidyl peptidase inhibitor provides insights into metabolic pathways and potential biotransformations (Sharma et al., 2012).
Scientific Research Applications
Synthesis Methodologies and Structural Studies
- The synthesis of novel pyrimidine derivatives, including those with piperazine units, has been a focal point of research due to their potential pharmacological properties. One study highlighted the synthesis of pyrimidine derivatives through condensation processes and investigated their structures using 13C CPMAS NMR and X-ray diffraction, revealing insights into their molecular configurations and potential for selective receptor activity (Pisklak et al., 2008).
Pharmacological Properties
- Pyrimidine derivatives, including those with piperazine and pyrrolidine units, have been evaluated for various pharmacological properties. For instance, piperazinyl-glutamate-pyrimidines have shown potent antagonistic activity against P2Y12 receptors, which play a critical role in platelet aggregation. This suggests their potential application in preventing thrombotic events (Parlow et al., 2009).
Biological Activities
- The biological activities of pyrimidine and piperazine derivatives have been extensively studied. For example, thieno[3,2-d]pyrimidine derivatives with a piperazine unit have been designed as potential anticancer agents, indicating their role in inhibiting protein tyrosine kinases which are key targets in cancer therapy (Min, 2012).
- Another research highlighted the synthesis and antibacterial activity of 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives, demonstrating their efficacy against human bacterial flora, which underscores the potential of these compounds in the development of new antimicrobial agents (Fellahi et al., 1995).
Mechanism of Action
properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-6-2-1-5-15(16)18(26)24-13-11-23(12-14-24)17-7-8-21-19(22-17)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEBCOOZPTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)